molecular formula C24H39NO5 B1213590 Talatisamine

Talatisamine

Cat. No.: B1213590
M. Wt: 421.6 g/mol
InChI Key: BDCURAWBZJMFIK-FLDLCTCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talatisamine is a highly oxygenated C19-diterpenoid alkaloid known for its intricate hexacyclic structure, which includes a 6/7/5/6/6/5-membered ring system. This compound is notable for its potassium channel inhibitory, antiarrhythmic, and neuroprotective activities .

Preparation Methods

The synthesis of talatisamine involves complex strategies due to its intricate structure. Two primary synthetic routes have been explored:

    Radical-Based Strategies: This method involves the generation of a highly reactive C11-bridgehead radical, which sequentially adds to the C-ring and the aldehyde via a radical-polar crossover mechanism.

    Skeletal Rearrangement Strategy: This method involves coupling the D-ring with the AE-ring, followed by oxidative dearomatization and a Diels-Alder reaction to form the 6/6-membered ring system.

Mechanism of Action

Talatisamine exerts its effects primarily by inhibiting potassium channels. This inhibition affects the flow of potassium ions across cell membranes, which can modulate various cellular activities. The compound also exhibits neuroprotective effects by reducing the neurotoxicity induced by beta-amyloid oligomers .

Comparison with Similar Compounds

Talatisamine is structurally similar to other C19-diterpenoid alkaloids such as aconitine and lappaconitine. it is unique due to its specific potassium channel inhibitory activity and its intricate hexacyclic structure . Similar compounds include:

This compound stands out due to its specific inhibition of potassium channels and its potential neuroprotective applications.

Properties

Molecular Formula

C24H39NO5

Molecular Weight

421.6 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

InChI

InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23+,24-/m1/s1

InChI Key

BDCURAWBZJMFIK-FLDLCTCNSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC

Synonyms

talatisamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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